molecular formula C19H19FN4OS B2525649 3-fluoro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide CAS No. 1105252-05-8

3-fluoro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide

Cat. No.: B2525649
CAS No.: 1105252-05-8
M. Wt: 370.45
InChI Key: CZQQLTDRXKAZOX-UHFFFAOYSA-N
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Description

3-fluoro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also target proteins or enzymes involved in the survival and replication of this bacterium.

Mode of Action

Based on the anti-tubercular activity of similar compounds , it can be hypothesized that this compound may interfere with the normal functioning of essential proteins or enzymes in Mycobacterium tuberculosis H37Ra, thereby inhibiting its growth and replication.

Biochemical Pathways

Given its potential anti-tubercular activity , it can be inferred that this compound may affect the biochemical pathways involved in the survival and replication of Mycobacterium tuberculosis H37Ra.

Result of Action

Based on the reported anti-tubercular activity of similar compounds , it can be hypothesized that this compound may inhibit the growth and replication of Mycobacterium tuberculosis H37Ra at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide typically involves multiple steps. One common method includes the reaction of 3-fluoroaniline with 2-(4-methylpiperazin-1-yl)-1,3-benzothiazole under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine atom or the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-fluoro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known tyrosine kinase inhibitor used in cancer therapy.

    Gefitinib: Another tyrosine kinase inhibitor with applications in cancer treatment.

    Piperazine derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

3-fluoro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide stands out due to its unique combination of a fluorine atom, benzamide group, and benzothiazole ring. This structure imparts specific chemical properties that can be leveraged for targeted applications in research and industry .

Properties

IUPAC Name

3-fluoro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4OS/c1-23-7-9-24(10-8-23)19-22-16-6-5-15(12-17(16)26-19)21-18(25)13-3-2-4-14(20)11-13/h2-6,11-12H,7-10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQQLTDRXKAZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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